molecular formula C15H22N2O2 B12928872 3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine

3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine

Cat. No.: B12928872
M. Wt: 262.35 g/mol
InChI Key: BSNHEMDJJYICBL-UHFFFAOYSA-N
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Description

3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6-dimethoxyindole.

    Alkylation: The indole derivative is then alkylated using N,N-dimethylpropan-1-amine under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxyindole: A precursor in the synthesis of the target compound.

    N,N-Dimethylpropan-1-amine: Another precursor used in the alkylation step.

    Other Indole Derivatives: Compounds with similar indole structures but different substituents.

Uniqueness

3-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-(5,6-dimethoxyindol-1-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C15H22N2O2/c1-16(2)7-5-8-17-9-6-12-10-14(18-3)15(19-4)11-13(12)17/h6,9-11H,5,7-8H2,1-4H3

InChI Key

BSNHEMDJJYICBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=CC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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